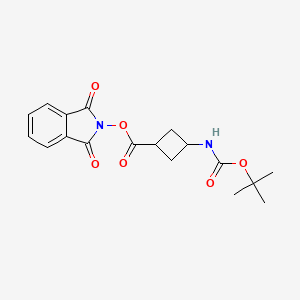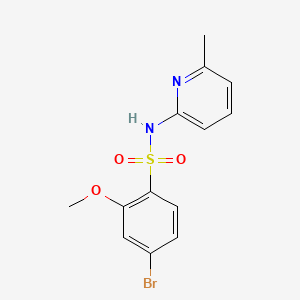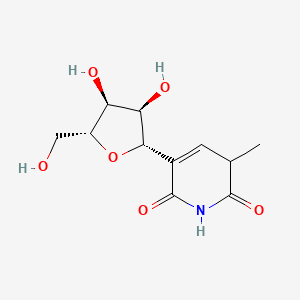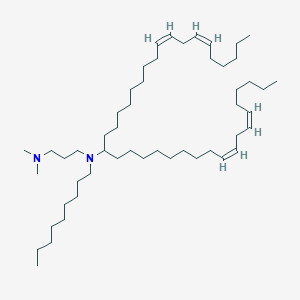
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-cyanophenylhydrazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain precise temperature control and efficient mixing. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biology: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. The triazole ring and the cyano group play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-(3-cyanophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxamide
- N-(3-cyanophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
- N-(3-cyanophenyl)-1-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
Uniqueness
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties to the compound. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C16H9F2N5O |
|---|---|
分子量 |
325.27 g/mol |
IUPAC名 |
N-(3-cyanophenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H9F2N5O/c17-13-5-4-12(7-14(13)18)23-9-20-15(22-23)16(24)21-11-3-1-2-10(6-11)8-19/h1-7,9H,(H,21,24) |
InChIキー |
IQOCWSZOWHVROZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360810.png)


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)
![1-(4-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360863.png)

![6-(3,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360871.png)

